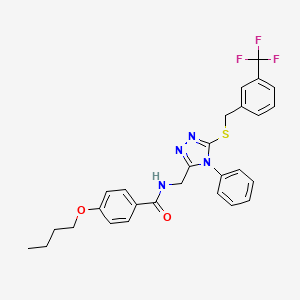![molecular formula C23H23N5O3 B2379629 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-37-5](/img/no-structure.png)
4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole and its derivatives are important compounds from the heterocyclic class with a wide range of bioactivity . These imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity, showing good tissue penetration and permeability .Molecular Structure Analysis
The imidazole ring system, which is included in many synthetic drug molecules such as metrodinazole, nitrazoimidazole, exhibits various pharmacological activities and has a wide range of uses in medicinal chemistry .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Imidazole derivatives, including structures similar to 4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been a focal point in chemical research due to their diverse applications. They are often synthesized and characterized for their unique properties and potential uses. For instance, glycolurils, analogues of imidazole derivatives, have been extensively studied and utilized in various scientific and technological fields due to their pharmacological properties and usage as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Structural Studies and Supramolecular Chemistry
Imidazole-based compounds have also been structurally characterized, revealing their potential in forming strong intramolecular and intermolecular hydrogen bonds, which are crucial in supramolecular chemistry. The bisphenol 1 and its methanol solvate, for instance, exhibit extensive hydrogen-bonded structures, highlighting the significance of these compounds in forming complex molecular architectures (Nath & Baruah, 2012).
Antimicrobial and Biological Activities
Derivatives of imidazole-isoindoline-1,3-dione have been synthesized and screened for their biological activities against various strains of bacteria and fungi, indicating their potential in antimicrobial applications (Sankhe & Chindarkar, 2021). Additionally, other imidazole derivatives have demonstrated inhibitory activities against different receptors, suggesting their relevance in the field of medicinal chemistry (Mary et al., 2020).
Chemical Sensing and Environmental Applications
Imidazole derivatives have also been utilized as chemosensors. For instance, an imidazole derivative was synthesized and tested as an amine sensor, showing fast response and color change, indicating its potential in environmental monitoring and analysis (Afandi, Purwono, & Haryadi, 2020).
Wirkmechanismus
Zukünftige Richtungen
The fact that the imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds has made it a promising structure in drug discovery . This review aims to give general information about some studies on the antibacterial activities of various imidazole and its derivatives .
Eigenschaften
CAS-Nummer |
893954-37-5 |
|---|---|
Produktname |
4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Molekularformel |
C23H23N5O3 |
Molekulargewicht |
417.469 |
IUPAC-Name |
4-methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O3/c1-3-13-28-21(29)19-20(25(2)23(28)30)24-22-26(14-15-27(19)22)16-9-11-18(12-10-16)31-17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3 |
InChI-Schlüssel |
PZWJUZAYJDSYJK-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)
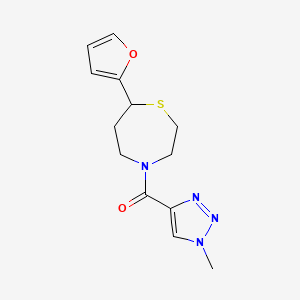
![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)
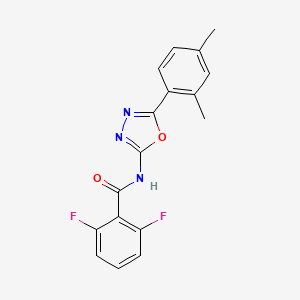
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)
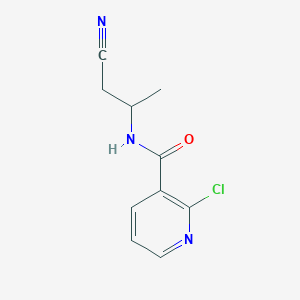

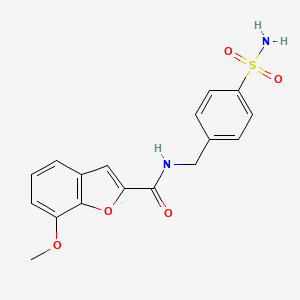

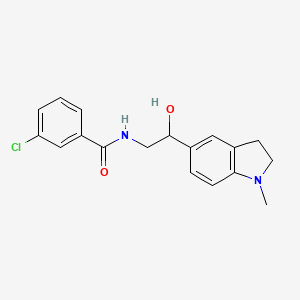
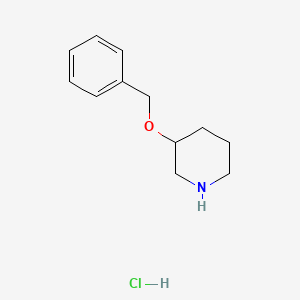
![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)
